5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide
Overview
Description
5-methyl-4-[(4-nitrophenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.13861872 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
- Studies have been conducted on the synthesis and reactions of heterocyclic compounds, including isoxazoles and pyrazoles, demonstrating methodologies for creating complex molecules with potential applications in drug development and material science. For instance, reactions involving nitrofuran rings and α-acetylenic ketones have been explored for synthesizing isoxazoles and pyrazoles with varied substituents, offering pathways for the synthesis of compounds with similar structures to the one (Sasaki & Yoshioka, 1971).
Biological Applications
- Some derivatives of pyrazoles have been synthesized and screened for their cytotoxic activity against cancer cells, suggesting potential applications of related compounds in oncology research. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity, indicating the relevance of such structures in the development of therapeutic agents (Hassan, Hafez, & Osman, 2014).
Material Science Applications
- Research into heterocyclic dyes, including those based on pyrazolone structures, has shown applications in material sciences, particularly in developing new dyes and pigments with specific properties. These studies underline the versatility of pyrazole-based compounds in synthesizing materials with tailored optical properties (Qian, Geng, Xu, & Huang, 2019).
Properties
IUPAC Name |
5-methyl-4-[(4-nitrophenoxy)methyl]-N-(3-pyrazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-13-16(12-27-15-6-4-14(5-7-15)23(25)26)17(21-28-13)18(24)19-8-2-10-22-11-3-9-20-22/h3-7,9,11H,2,8,10,12H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHSWKVEFOWSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NCCCN2C=CC=N2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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